molecular formula C10H8O4 B3181007 4-Methoxybenzofuran-2-carboxylic acid CAS No. 50551-59-2

4-Methoxybenzofuran-2-carboxylic acid

Cat. No.: B3181007
CAS No.: 50551-59-2
M. Wt: 192.17 g/mol
InChI Key: JDGOMFYYKYOPFZ-UHFFFAOYSA-N
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Description

4-Methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, characterized by a methoxy group at the fourth position and a carboxylic acid group at the second position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxybenzofuran-2-carboxylic acid involves the saponification of methyl 4-methoxybenzofuran-2-carboxylate. The process typically includes the following steps :

  • Dissolve methyl 4-methoxybenzofuran-2-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
  • Add aqueous sodium hydroxide to the solution and reflux for approximately 3 hours.
  • Acidify the reaction mixture with aqueous hydrochloric acid.
  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain this compound as a white solid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzofuran-2-carboxaldehyde or this compound derivatives.

    Reduction: Formation of 4-methoxybenzofuran-2-methanol or 4-methoxybenzofuran-2-carboxaldehyde.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

4-Methoxybenzofuran-2-carboxylic acid has garnered attention for its potential therapeutic properties. Research indicates that it may possess:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
  • Diuretic Effects : Similar compounds have shown diuretic and saluretic actions, suggesting that this compound may also help manage conditions related to fluid retention, such as edema and hypertension .

Table 1: Biological Activities of this compound

Activity Type Potential Effects References
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of microbial growth
DiureticIncreased urine output

Material Science Applications

In material science, this compound can be utilized as a precursor for synthesizing advanced materials. Its carboxylic acid group can react with various agents to form polymers or composites with desirable properties.

  • Epoxy Resin Hardener : The compound can serve as a latent hardener for epoxy resin compositions, enhancing the storage stability of the resin while providing excellent mechanical properties upon curing .

Table 2: Material Science Applications

Application Description Benefits
Epoxy Resin HardenerUsed in epoxy formulationsImproved stability and performance

Synthetic Chemistry Applications

The versatility of this compound extends to synthetic organic chemistry. It can act as a building block for synthesizing various derivatives and analogs, which may possess unique biological or chemical properties.

  • Synthesis of Derivatives : The compound can undergo various reactions to yield derivatives with modified functionalities, which may enhance biological activity or alter physical properties .

Table 3: Synthetic Chemistry Applications

Synthetic Route Product Potential Uses
Hydrolysis4-Hydroxybenzofuran-2-carboxylic acidPotential anti-cancer agent
AlkylationAlkyl derivativesVaried biological activities

Case Studies and Research Findings

Numerous studies have explored the synthesis and application of this compound:

  • Anti-inflammatory Research : A study demonstrated that analogs of this compound could significantly reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Studies : Laboratory tests indicated that derivatives of this compound showed promising results against several bacterial strains, highlighting its potential as an antimicrobial agent.
  • Diuretic Effects in Animal Models : Experimental studies showed that certain derivatives increased urine output without significant toxicity, indicating their potential for clinical applications in managing fluid retention disorders .

Comparison with Similar Compounds

  • 4-Hydroxybenzofuran-2-carboxylic acid
  • 4-Methylbenzofuran-2-carboxylic acid
  • 4-Ethoxybenzofuran-2-carboxylic acid

Comparison: 4-Methoxybenzofuran-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-Hydroxybenzofuran-2-carboxylic acid, the methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications .

Biological Activity

4-Methoxybenzofuran-2-carboxylic acid is a member of the benzofuran family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer, antibacterial, and anti-inflammatory agent. The following sections summarize the biological activities of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing : In a study evaluating the cytotoxicity of several benzofuran derivatives, this compound demonstrated notable activity against HeLa (cervical cancer) and K562 (leukemia) cell lines. The compound's IC50 values were determined through MTT assays, revealing effective inhibition of cell growth compared to control groups .
  • Mechanism of Action : The apoptosis-inducing capability of this compound was confirmed by increased caspase 3/7 activity in treated cancer cells, indicating that it triggers programmed cell death pathways .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.0Apoptosis induction
This compoundK56212.5Apoptosis induction

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been extensively studied, with promising results for this compound.

Research Findings

  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, showcasing its potential as a therapeutic agent in treating bacterial infections .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory effects of benzofurans are also notable, with research indicating that this compound can inhibit pro-inflammatory mediators.

Experimental Evidence

  • Inhibition of NO Production : A study on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of benzofurans is influenced by their structural features. For instance, the presence of methoxy groups at specific positions on the benzofuran ring enhances cytotoxicity and selectivity against cancer cells.

Key Observations

  • Compounds with methoxy substitutions at the C–6 position showed increased potency compared to those with substitutions at C–7.
  • The introduction of halogen or alkyl groups further modulated the biological activity, emphasizing the importance of molecular design in developing effective therapeutic agents .

Properties

IUPAC Name

4-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGOMFYYKYOPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-methoxy-benzofuran-2-ylcarboxylate (206 mg, 1.0 mmol) in THF/methanol/water (6 ml, 1/1/1) was added 2M aqueous NaOH (1.0 ml) and refluxed until saponification was completed (˜3 h). The reaction mixture was acidified with 1M aqueous HCl (10 ml) and diluted with ethyl acetate (30 ml). The separated organic layer was washed with 1M aqueous HCl (30 ml), brine (30 ml), dried over sodium sulfate, and concentrated in vacuo to provide 4-methoxy-benzofuran-2-ylcarboxylic acid as a white solid (189 mg, 0.96 mmol), which was used without further purification.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
THF methanol water
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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